

# Ipi-493: A Technical Guide to a Novel HSP90 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ipi-493**

Cat. No.: **B1672101**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Ipi-493**, a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90). It details the chemical structure, mechanism of action, preclinical data, and relevant experimental methodologies.

## Chemical Structure and Properties

**Ipi-493**, also known as 17-Amino-geldanamycin, is a derivative of the ansamycin antibiotic Geldanamycin. Its chemical properties are summarized in the table below.

| Property         | Value                                                                                                                                                                        |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | (4E,6E,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate |
| SMILES String    | C[C@H]1C--INVALID-LINK--NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC                                                                                                     |
| Chemical Formula | C <sub>28</sub> H <sub>39</sub> N <sub>3</sub> O <sub>8</sub>                                                                                                                |
| Molecular Weight | 545.62 g/mol                                                                                                                                                                 |
| CAS Number       | 64202-81-9                                                                                                                                                                   |

## Mechanism of Action

**Ipi-493** functions as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of a wide range of "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.

By binding to the ATP-binding pocket in the N-terminus of HSP90, **Ipi-493** competitively inhibits its ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. The simultaneous degradation of multiple oncogenic client proteins makes HSP90 an attractive target for cancer therapy.

## HSP90 Signaling Pathway and Intervention by **Ipi-493**

The following diagram illustrates the central role of HSP90 in cellular signaling and the mechanism of inhibition by **Ipi-493**.

[Click to download full resolution via product page](#)**HSP90 signaling and Ipi-493 inhibition.**

## Preclinical Data

### In Vitro Activity

**Ipi-493** has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC<sub>50</sub> values typically in the nanomolar range.[\[1\]](#)

| Cell Line | Cancer Type                                  | IC <sub>50</sub> (nM)        |
|-----------|----------------------------------------------|------------------------------|
| Various   | Non-Small Cell Lung Cancer (NSCLC), Leukemia | 50 - 200 <a href="#">[1]</a> |

### In Vivo Activity

A study in human gastrointestinal stromal tumor (GIST) xenografts demonstrated the in vivo efficacy of **Ipi-493**.[\[2\]](#)[\[3\]](#)

| Xenograft Model | Treatment | Dosing Schedule           | Tumor Volume Change from Baseline (%) |
|-----------------|-----------|---------------------------|---------------------------------------|
| GIST-PSW        | Ipi-493   | 80 mg/kg, 3 times weekly  | -22% <a href="#">[2]</a>              |
| GIST-BOE        | Ipi-493   | 100 mg/kg, 3 times weekly | -15% <a href="#">[2]</a>              |
| GIST-48         | Ipi-493   | 80 mg/kg, 3 times weekly  | +119% <a href="#">[2]</a>             |

Treatment with **Ipi-493** in the GIST-PSW and GIST-BOE models led to tumor growth stabilization and a modest regression.[\[2\]](#) In the GIST-PSW model, **Ipi-493** treatment resulted in a 2-fold increase in apoptosis.[\[2\]](#)

### Clinical Pharmacokinetics

A Phase 1 clinical trial in patients with advanced cancers evaluated the safety, tolerability, and pharmacokinetics of **Ipi-493**.[\[4\]](#) The development of **Ipi-493** was discontinued due to a lack of

increased drug exposure with increasing doses.[\[4\]](#)

## Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of HSP90 inhibitors like **Ipi-493**.

### HSP90 Inhibition Assay (ATPase Activity)

This assay measures the ability of a compound to inhibit the ATPase activity of HSP90.

Workflow Diagram:





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medkoo.com [medkoo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Novel HSP90 inhibitor, IPI-493, is highly effective in human gastrointestinal stromal tumor xenografts carrying heterogeneous KIT mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Ipi-493: A Technical Guide to a Novel HSP90 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672101#what-is-the-chemical-structure-of-ipi-493\]](https://www.benchchem.com/product/b1672101#what-is-the-chemical-structure-of-ipi-493)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)